molecular formula C9H9N3O B1293838 2-Methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 21801-89-8

2-Methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B1293838
CAS No.: 21801-89-8
M. Wt: 175.19 g/mol
InChI Key: UQAQWKIENIYXHR-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Methylimidazo[1,2-a]pyridine-3-carboxamide plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, it exhibits antimicrobial properties by interacting with bacterial enzymes, leading to the inhibition of bacterial growth . Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, thereby modulating cellular responses .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of genes involved in cell death pathways . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of bacterial enzymes by binding to their active sites, thereby preventing bacterial growth . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as antimicrobial activity and modulation of immune responses . At high doses, this compound can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . For instance, it can be metabolized by liver enzymes, leading to the formation of various metabolites that are excreted from the body . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression . Additionally, it can be found in the cytoplasm, where it interacts with metabolic enzymes and other cellular components .

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-8(9(10)13)12-5-3-2-4-7(12)11-6/h2-5H,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAQWKIENIYXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176221
Record name Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21801-89-8
Record name Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021801898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Methylimidazo[1,2-a]pyridine-3-carboxamide a potential candidate for treating tuberculosis?

A1: Research indicates that this compound derivatives show promise as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. [] This enzyme plays a crucial role in the biosynthesis of pantothenic acid (vitamin B5), which is essential for the survival and growth of Mycobacterium tuberculosis. By inhibiting pantothenate synthetase, these compounds can potentially disrupt the bacteria's metabolism and hinder its growth, offering a potential therapeutic strategy against tuberculosis.

Q2: Beyond its potential in treating tuberculosis, are there other applications for this compound derivatives?

A2: Interestingly, a specific derivative within this chemical class, N-(2-amino-5-fluoro-2-methylpentyl)-8-[(2,6-difluorobenzyl)oxy]-2-methylimidazo[1,2-a]pyridine-3-carboxamide, has been investigated for its potential in treating cardiovascular diseases. [] While the specific mechanisms of action for this application are not detailed in the available research, it highlights the potential versatility of this chemical scaffold for targeting diverse therapeutic areas. Further research is needed to fully understand the scope of its applications.

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